5-Cyclohexylpyridin-2-amine CAS 190909-52-5 physical and chemical properties
5-Cyclohexylpyridin-2-amine CAS 190909-52-5 physical and chemical properties
An In-depth Technical Guide to 5-Cyclohexylpyridin-2-amine (CAS 190909-52-5)
This document provides a comprehensive technical overview of 5-Cyclohexylpyridin-2-amine, a substituted aminopyridine of significant interest to researchers in medicinal chemistry and synthetic organic chemistry. While publicly available experimental data on this specific molecule is limited, this guide synthesizes information from structurally related compounds and established chemical principles to provide a robust framework for its handling, characterization, and application. The focus is on the underlying scientific rationale, enabling researchers to anticipate its properties and design effective experimental workflows.
Core Molecular Identity and Structural Framework
5-Cyclohexylpyridin-2-amine belongs to the 2-aminopyridine class of heterocyclic compounds. This scaffold is a "privileged structure" in drug discovery, forming the core of numerous biologically active agents.[1] The molecule's architecture, featuring a nucleophilic amino group and a lipophilic cyclohexyl moiety on a pyridine ring, suggests its utility as a versatile building block for creating compounds with tailored pharmacological profiles.
A key structural aspect is the dual nucleophilic nature of the 2-aminopyridine core, which can participate in a variety of cyclization and derivatization reactions to form fused heterocyclic systems like imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines.[2] The cyclohexyl group at the 5-position significantly increases the molecule's lipophilicity, a critical parameter for modulating pharmacokinetic properties such as membrane permeability and metabolic stability.
Table 1: Chemical Identifiers and Core Properties
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 190909-52-5 | [3] |
| EC Number | 861-810-5 | [3] |
| IUPAC Name | 5-cyclohexylpyridin-2-amine | [3] |
| Molecular Formula | C₁₁H₁₆N₂ | Derived |
| Molecular Weight | 176.26 g/mol | Derived |
Caption: 2D Structure of 5-Cyclohexylpyridin-2-amine.
Physicochemical Characteristics: An Estimation
Direct experimental data for the physicochemical properties of 5-Cyclohexylpyridin-2-amine are not readily found in public literature. However, we can extrapolate expected properties based on its constituent parts: the basic aminopyridine head and the nonpolar cyclohexyl tail. These estimations are crucial for designing experiments related to solubility, chromatography, and reaction conditions.
Table 2: Estimated Physicochemical Properties
| Property | Estimated Value / Range | Rationale & Comparative Insights |
|---|---|---|
| Physical Form | White to off-white solid or powder | Similar aminopyridine and aminopyrimidine derivatives are typically solids at room temperature. |
| Melting Point | 90 - 120 °C | Higher than cyclohexylamine (-17.7 °C) due to the rigid, planar aromatic ring and potential for intermolecular hydrogen bonding.[4] Expected to be in the range of similar substituted heterocyclic amines. |
| Boiling Point | > 250 °C (with potential decomposition) | Significantly higher than cyclohexylamine (134.5 °C) due to increased molecular weight and polarity.[4] High boiling points are characteristic of aminopyridines. |
| Solubility | Soluble in organic solvents (e.g., DMSO, Methanol, Dichloromethane). Sparingly soluble in water. | The cyclohexyl group imparts significant nonpolar character. The amine and pyridine nitrogen offer sites for hydrogen bonding, allowing some solubility in polar protic solvents. Like cyclohexylamine, it is expected to be miscible with many organic solvents.[4] |
| pKa (of conjugate acid) | 6.5 - 7.5 | The pKa of 2-aminopyridine is ~6.8. The cyclohexyl group is a weak electron-donating group and is not expected to significantly alter the basicity of the pyridine nitrogen. |
Proposed Synthetic Workflow: A Palladium-Catalyzed Approach
A robust and high-yield synthesis is paramount for any building block. For 5-Cyclohexylpyridin-2-amine, a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, represents a logical and field-proven strategy. This approach offers high functional group tolerance and is a cornerstone of modern medicinal chemistry for constructing C-C bonds involving aromatic rings.[1]
The causality for this choice rests on the commercial availability of the starting materials: a halogenated 2-aminopyridine and a cyclohexylboronic acid derivative. The reaction mechanistically involves an oxidative addition, transmetalation, and reductive elimination cycle, reliably catalyzed by a palladium(0) complex.
Step-by-Step Protocol: Suzuki-Miyaura Coupling
-
Reactor Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-5-bromopyridine (1.0 eq), cyclohexylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq).
-
Solvent and Base Addition: Purge the flask with an inert gas (Argon or Nitrogen). Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and an aqueous solution of a base such as 2M sodium carbonate.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.
Caption: Logical workflow for the synthesis of 5-Cyclohexylpyridin-2-amine.
Spectroscopic Characterization: A Methodological Framework
Unambiguous structural confirmation is critical. As no public spectra are available, this section outlines the expected spectroscopic signatures and provides a general protocol for analysis. This framework serves as a self-validating system: the experimental data obtained should match these predictions to confirm the structure.[5]
Expected Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃):
-
Pyridine Protons: Three distinct signals in the aromatic region (δ 6.5-8.0 ppm). The proton at C6 will likely be a doublet, the proton at C4 a doublet of doublets, and the proton at C3 a doublet.
-
Amine Protons (-NH₂): A broad singlet around δ 4.5-5.5 ppm, which will disappear upon D₂O exchange.[6]
-
Cyclohexyl Protons: A series of complex multiplets in the aliphatic region (δ 1.2-2.5 ppm). The methine proton attached to the pyridine ring will be the most downfield of this group.[6]
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Pyridine Carbons: Five signals in the range of δ 105-160 ppm. The carbon bearing the amino group (C2) will be the most downfield.
-
Cyclohexyl Carbons: Signals in the aliphatic region (δ 25-45 ppm).
-
-
Infrared (IR) Spectroscopy (ATR):
-
N-H Stretch: A pair of medium-to-sharp bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.[6]
-
C-H Stretch (Aliphatic): Strong, sharp bands just below 3000 cm⁻¹ (2850-2950 cm⁻¹).
-
C=C and C=N Stretch: Absorptions in the 1500-1650 cm⁻¹ region, characteristic of the pyridine ring.
-
-
Mass Spectrometry (EI-MS):
-
Molecular Ion (M⁺): An odd-numbered peak at m/z = 176, consistent with the Nitrogen Rule (a molecule with an even number of nitrogen atoms has an even molecular weight).
-
Key Fragments: A prominent fragment corresponding to the loss of the cyclohexyl group (M-83) would be expected.
-
General Experimental Protocol for Characterization
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis.[5] For IR, use a small amount of the solid sample directly on the ATR crystal. For MS, prepare a dilute solution in a volatile solvent like methanol.
-
Data Acquisition: Acquire ¹H, ¹³C, and correlation (e.g., COSY, HSQC) NMR spectra on a 400 MHz or higher spectrometer. Record the IR spectrum over the 4000-400 cm⁻¹ range. Obtain a mass spectrum using electron impact (EI) or electrospray ionization (ESI).
-
Data Analysis: Integrate ¹H NMR signals and analyze splitting patterns. Compare chemical shifts in both ¹H and ¹³C spectra to predicted values. Assign key functional group vibrations in the IR spectrum. Confirm the molecular weight and analyze fragmentation patterns in the mass spectrum.
Caption: Experimental workflow for spectroscopic characterization.
Safety, Handling, and Storage
Based on notified classifications and data from structurally similar amines, 5-Cyclohexylpyridin-2-amine must be handled with appropriate caution.[3][7][8]
Table 3: GHS Hazard Classifications
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | 4 | H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled. |
| Skin Irritation | 2 | H315: Causes skin irritation. |
| Eye Irritation | 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H336: May cause drowsiness or dizziness. |
(Source: Notified C&L)[3]
Standard Operating Procedures
-
Handling:
-
Storage:
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[9]
-
Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[7]
-
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]
References
-
NextSDS. 5-cyclohexylpyridin-2-amine — Chemical Substance Information. [Link]
-
Chemtron Supply Corporation. Safety Data Sheet. [Link]
-
Angene Chemical. Safety Data Sheet. [Link]
-
NextSDS. N-cyclohexyl-5-methylpyridin-2-amine — Chemical Substance Information. [Link]
-
Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Singh-Javed/4283626e279435b67484323c2a9346617c07b46d]([Link]
-
Cheméo. Chemical Properties of cyclohexyl-n-propyl-amine. [Link]
-
SIOC Journals. Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. [Link]
-
MDPI. Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. [Link]
-
PMC. The Presence of a Cyclohexyldiamine Moiety Confers Cytotoxicity to Pentacyclic Triterpenoids. [Link]
-
Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]
-
Wikipedia. Cyclohexylamine. [Link]
-
BG. High field NMR Spectroscopy and FTICR Mass Spectrometry. [Link]
-
PubChem - NIH. 2-Cyclohexylpiperidine | C11H21N | CID 92439. [Link]
-
University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles [sioc-journal.cn]
- 3. nextsds.com [nextsds.com]
- 4. Cyclohexylamine - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. fishersci.com [fishersci.com]
- 8. files.dep.state.pa.us [files.dep.state.pa.us]
- 9. angenechemical.com [angenechemical.com]
